Product packaging for Methyl 6-bromo-5-fluoronicotinate(Cat. No.:CAS No. 1214336-88-5)

Methyl 6-bromo-5-fluoronicotinate

Cat. No.: B571937
CAS No.: 1214336-88-5
M. Wt: 234.024
InChI Key: PXHKAVXJQLVUBI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-fluoronicotinate is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B571937 Methyl 6-bromo-5-fluoronicotinate CAS No. 1214336-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHKAVXJQLVUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673235
Record name Methyl 6-bromo-5-fluoropyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-88-5
Record name Methyl 6-bromo-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-fluoronicotinate
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The Significance of Halogenated Nicotinic Acid Derivatives in Organic Synthesis

Halogenated nicotinic acid derivatives are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. Nicotinic acid, a form of vitamin B3, and its derivatives are integral components in various biological processes. The introduction of halogen atoms onto the nicotinic acid scaffold dramatically alters the molecule's electronic properties and reactivity, making these derivatives highly valuable in the construction of complex chemical architectures.

The presence of halogens, such as fluorine, chlorine, bromine, and iodine, on the aromatic ring of nicotinic acid provides a handle for a multitude of chemical reactions. These reactions include nucleophilic aromatic substitution, cross-coupling reactions (like Suzuki, Stille, and Heck couplings), and metallation reactions. For instance, the carbon-halogen bond can be selectively cleaved and replaced with other functional groups, allowing for the precise and controlled assembly of target molecules. This versatility is a cornerstone of modern synthetic organic chemistry, enabling the efficient production of novel compounds with desired properties.

Furthermore, the process of decarboxylative halogenation offers a fundamental method for synthesizing organic halides from carboxylic acids like nicotinic acid. acs.org This reaction involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group and the introduction of a halogen, providing a route to regioisomers that may be difficult to obtain through direct aromatic halogenation. acs.org

The Strategic Utility of Pyridine Scaffolds in Pharmaceutical and Agrochemical Industries

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in the design and discovery of new drugs and crop protection agents. rsc.orgnih.gov Its presence in a vast number of natural products, vitamins, and co-enzymes underscores its biological significance. mdpi.comdovepress.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are often desirable properties for bioactive molecules. mdpi.comnih.gov

In the pharmaceutical industry , pyridine-based structures are found in a wide array of approved drugs with diverse therapeutic applications. rsc.orgrsc.org As of 2021, there were 95 FDA-approved pharmaceuticals containing a pyridine or dihydropyridine (B1217469) scaffold. nih.gov These include treatments for tuberculosis (isoniazid), HIV/AIDS (delavirdine), prostate cancer (abiraterone acetate), and arthritis (piroxicam), among many others. dovepress.comnih.gov The ability to easily modify the pyridine ring allows medicinal chemists to fine-tune the pharmacological properties of a drug candidate to optimize its efficacy and safety profile. mdpi.comnih.gov

Similarly, in the agrochemical industry , pyridine scaffolds are integral to the development of new herbicides, insecticides, and fungicides. rsc.orgresearchgate.netaun.edu.eg The pyridine core can be found in a number of commercially successful products. The adaptability of the pyridine structure allows for the creation of compounds with specific modes of action against target pests while maintaining selectivity and minimizing environmental impact.

An Overview of Methyl 6 Bromo 5 Fluoronicotinate As a Key Synthetic Intermediate

Established Synthetic Pathways and Precursor Derivations

The synthesis of this compound and related structures typically originates from nicotinic acid derivatives, involving carefully orchestrated bromination and fluorination steps. A common strategy involves the multi-step transformation of more readily available precursors.

For instance, a related compound, 6-fluoronicotinic acid, can be prepared from 2,5-dibromopyridine. This process involves a selective Grignard exchange reaction with isopropyl magnesium chloride, followed by a reaction with a chloroformate to yield a 6-bromonicotinate ester. Subsequent fluorination and hydrolysis then produce the desired acid. google.com This highlights a key strategy: the sequential introduction of the halogen substituents and the ester group.

Another established method for creating fluorinated pyridines is through the diazotization-fluorination of aminopyridines. researchgate.net This "fluorodediazoniation" can provide high yields of fluorinated pyridines from the corresponding amino precursors. researchgate.net Nucleophilic aromatic substitution (SNAr) is also a powerful tool. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate can be efficiently replaced by a fluoride (B91410) anion, demonstrating a viable pathway to introduce fluorine into the pyridine (B92270) ring, especially when activated by an ortho- or para-directing electron-withdrawing group. researchgate.net

A specific reaction utilizing the target compound involves its reaction with azetidin-3-ol (B1332694) hydrochloride and potassium carbonate in dimethylformamide (DMF) at elevated temperatures, showcasing its utility as a building block for more complex molecules. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is paramount in the synthesis of fine chemicals like this compound. Optimization often focuses on catalyst selection, reaction time, temperature, and reagent choice to control regioselectivity and minimize side reactions.

One critical aspect is controlling the regioselectivity of halogenation. The use of directing groups can steer halogenation to a specific position on the aromatic ring. For example, palladium-catalyzed ortho C-H bromination of arenes can be achieved with high selectivity by using a pyridine directing group. rsc.org Similarly, in the synthesis of 6-bromonicotinates from 2,5-dibromopyridine, the use of a cuprous bromide or cuprous iodide catalyst during the Grignard exchange reaction ensures high selectivity. google.com

Reaction time is another crucial parameter. In Minisci-type radical reactions, which can be used to install ester functionalities, strict control of the reaction duration is necessary to prevent over-reaction and the formation of undesired diester byproducts. researchgate.net

Modern approaches to optimization employ high-throughput experimentation (HTE). This technique allows for the rapid screening of a wide array of catalysts, ligands, and reaction conditions to identify the optimal combination for a specific transformation, significantly accelerating the development of efficient synthetic protocols. rsc.org

Table 1: Factors for Optimizing Halogenated Pyridine Ester Synthesis

Parameter Objective Example Strategy Citation
Regioselectivity Control the position of halogenation/functionalization. Use of directing groups (e.g., pyridine) in Pd-catalyzed C-H bromination. rsc.org
Selectivity Obtain the desired product with high purity. Catalyst selection (e.g., CuBr) in Grignard exchange to favor mono-substitution. google.com
Yield Maximize the amount of product formed. Precise control of reaction time in Minisci reactions to avoid side products. researchgate.net

| Efficiency | Accelerate the discovery of optimal conditions. | High-throughput screening of catalysts and ligands. | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. The focus is on reducing waste, using less hazardous materials, and improving energy efficiency.

A key green strategy is the use of C-H bond activation. nih.gov This approach avoids the need for pre-functionalized substrates (like halogenated or organometallic reagents), which reduces the number of synthetic steps and improves atom economy. mdpi.com Transition-metal catalysis is central to many C-H activation methods for synthesizing fluorinated molecules. nih.gov

Solvent choice is another major consideration. The development of rhodium-catalyzed cyclizations in greener solvents like ethanol (B145695) provides an eco-friendly alternative to traditional organic solvents. smolecule.com Furthermore, conducting reactions in aqueous systems eliminates the need for organic solvents altogether, which can significantly reduce the environmental impact of a process. smolecule.com

The development of novel fluorinating agents is also driven by green chemistry principles. While many traditional methods exist, achieving high efficiency and selectivity remains a challenge. dovepress.com Research into synthetic metabolism and biohalogenation, using enzymes to perform specific halogenation reactions, represents a frontier in environmentally friendly organohalide production. kobv.de

| Renewable Feedstocks | Synthetic metabolism and biohalogenation. | Offers an environmentally friendly route to organohalides. | kobv.de |

Process Intensification and Scale-Up Considerations

Translating a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and robust.

A method's suitability for scale-up is often determined by its operational simplicity and safety profile. For example, a synthetic route for 6-fluoronicotinic acid that utilizes mild reaction conditions, is easy to operate, and is controllable is considered well-suited for industrial production. google.com The ability to produce significant quantities (e.g., >10 g) in a single, straightforward step is a strong indicator of a scalable process. researchgate.net

The development of a multi-gram scale synthesis for a related quinazolinone derivative, based on a C-H amidation/cyclization strategy, demonstrates that complex heterocyclic structures can be produced in larger quantities when the underlying methodology is robust. whiterose.ac.uk This underscores the importance of designing scalable synthetic routes from the outset.

Alternative Synthetic Routes to Fluorinated and Brominated Pyridine Esters

Beyond the direct functionalization of pyridine rings, several alternative strategies exist for constructing fluorinated and brominated pyridine esters. These routes often build the heterocyclic ring from acyclic precursors or employ different coupling strategies.

One significant alternative is the carbonylation of dihalopyridines. This process involves reacting a dihalopyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base to directly install the ester functionality. google.com

Another innovative approach is the three-component synthesis of pyridylacetic acid derivatives using Meldrum's acid. This method leverages the dual reactivity of Meldrum's acid derivatives to act first as a nucleophile and then as an electrophile, enabling a convergent and efficient synthesis. acs.org

For the introduction of fluorine, photoredox catalysis offers a modern alternative. The coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation, provides a novel pathway to diversely substituted 3-fluoropyridines. researchgate.net Furthermore, radical chemistry, such as the Minisci homolytic alkoxycarbonylation, presents a powerful method for the one-step synthesis of pyridine and pyrimidine (B1678525) carboxylates. researchgate.net

Finally, nucleophilic aromatic substitution (SNAr) of groups other than halogens, such as a nitro group, can be a superior alternative to traditional multi-step sequences that might involve reduction, diazotization, and halogenation. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-Fluoronicotinic acid
2,5-Dibromopyridine
Isopropyl magnesium chloride
Azetidin-3-ol hydrochloride
Methyl 3-nitropyridine-4-carboxylate
Methyl 5-bromo-2-chloronicotinate
Meldrum's acid
α,α-Difluoro-β-iodoketones

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-Br bond, is an excellent substrate for these transformations, enabling the introduction of various aryl, alkynyl, and alkenyl moieties.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron reagent, catalyzed by a palladium complex. sigmaaldrich.com In the case of this compound, this reaction provides an efficient route to 6-aryl-5-fluoronicotinate derivatives.

A specific application of the Suzuki-Miyaura reaction is the synthesis of methyl 5-fluoro-6-methylnicotinate. In a documented procedure, this compound was reacted with 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane in the presence of a palladium catalyst, Pd(PPh₃)₄, and a base, K₂CO₃, in 1,4-dioxane. The reaction was heated to 100°C for 16 hours to yield the desired methylated product. google.com

Table 1: Suzuki-Miyaura Reaction of this compound

Reactant 1Reactant 2CatalystBaseSolventTemperatureTimeProduct
This compound2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinanePd(PPh₃)₄K₂CO₃1,4-Dioxane100°C16 hmethyl 5-fluoro-6-methylnicotinate

This table illustrates a specific example of a Suzuki-Miyaura reaction involving this compound.

General Reaction Scheme for Sonogashira Coupling:

Generated code

Where Py represents the 5-fluoronicotinate core.

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction can be employed to introduce alkenyl substituents at the 6-position of the pyridine ring of this compound, leading to the synthesis of 6-alkenyl-5-fluoronicotinates. These products can serve as precursors for various other functional groups. While direct examples with the specified compound are not prevalent in the searched literature, the Heck reaction is a well-established method for the vinylation of aryl bromides. rsc.orgnih.gov

General Reaction Scheme for Heck Reaction:

Generated code

Where Py represents the 5-fluoronicotinate core.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and reactivity. organic-chemistry.org this compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the 6-position. A study on the synthesis of HIV-1 integrase inhibitors reported the Negishi coupling of the commercially available methyl 5-bromo-2-chloronicotinate with (3-chloro-2-fluorobenzyl)zinc bromide, demonstrating the applicability of this reaction to similar substituted nicotinates. mdpi.com

Table 2: Potential Negishi Coupling Reactions of Halogenated Nicotinates

Aryl HalideOrganozinc ReagentCatalystProduct Type
Methyl 5-bromo-2-chloronicotinate(3-chloro-2-fluorobenzyl)zinc bromidePalladium5-Aryl-2-chloronicotinate
This compoundR-ZnXNickel or Palladium6-Substituted-5-fluoronicotinate

This table provides an example of a Negishi coupling on a related compound and suggests the potential for similar reactions with this compound.

C-H Functionalization Strategies Adjacent to the Pyridine Ring

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. sigmaaldrich.cn For derivatives of 5-fluoronicotinate, the fluorine atom can influence the reactivity of adjacent C-H bonds. Transition metal-catalyzed C-H activation can potentially lead to the introduction of various functional groups at positions ortho to the existing substituents. While specific studies on the C-H functionalization of this compound were not found, research on the C-H fluorination of other nitrogen-containing heterocycles using reagents like silver(II) fluoride has been reported, suggesting the possibility of further functionalization of the pyridine ring. google.com The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is often enhanced in the presence of metal centers, opening avenues for direct functionalization. nih.gov

Cyclization Reactions and Annulation Strategies

The functional groups present in this compound and its derivatives can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, derivatives of ethyl 5-fluoronicotinate have been utilized in Dieckmann-type cyclizations to construct 1,8-naphthyridine (B1210474) rings, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net The bromo and ester functionalities on the pyridine ring provide handles for introducing substituents that can subsequently undergo annulation reactions to build complex polycyclic structures.

Methyl 6 Bromo 5 Fluoronicotinate As a Versatile Building Block in Complex Molecule Synthesis

Applications in Medicinal Chemistry and Drug Discovery

The structural attributes of methyl 6-bromo-5-fluoronicotinate make it a highly sought-after precursor in the development of novel therapeutic agents. Its pyridine (B92270) core is a common feature in many biologically active compounds, and the specific arrangement of its functional groups enables the synthesis of diverse and complex molecules.

Synthesis of Nuclear Receptor Modulators, particularly FXR Agonists

This compound is a key intermediate in the synthesis of potent and selective farnesoid X receptor (FXR) agonists. google.comgoogle.comgoogleapis.comgoogleapis.com FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis, making it an attractive therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH).

In published synthetic routes, the compound is utilized in the construction of complex FXR modulators. For instance, it can undergo a reaction with azetidin-3-ol (B1332694) hydrochloride in the presence of potassium carbonate to form a key intermediate, methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate. google.comgoogleapis.com This intermediate is then further elaborated through a series of steps to yield the final FXR agonist. One patented synthesis involves the reaction of this intermediate with other complex molecules to create the final drug candidate. google.com The process typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid in the final steps. google.com

IntermediateReactantProduct Application
This compoundAzetidin-3-ol hydrochlorideFXR Agonists google.comgoogleapis.com
Methyl 6-(3-(2-chloro-4-((4-cyclopropyl-1-(2,6-dichloro-4-fluorophenyl)-1H-pyrazol-5-yl)methoxy)phenyl)-3-hydroxyazetidin-1-yl)-5-fluoronicotinateLithium hydroxideFXR Agonists google.com

Precursor for HIV-1 Integrase Strand Transfer Inhibitors and Related Antiviral Agents

The development of effective treatments for Human Immunodeficiency Virus (HIV) infection is a major goal of medicinal chemistry. HIV-1 integrase, an enzyme essential for viral replication, is a key target for antiviral drugs. mdpi.com Halogenated nicotinic acid derivatives are important scaffolds for creating HIV-1 integrase inhibitors.

While direct synthesis examples using this compound are not prevalent in the public literature, related structures such as methyl 5-bromo-2-chloronicotinate are used as key starting materials. mdpi.comgoogle.com These compounds undergo coupling reactions, such as the Negishi coupling, to build the complex polycyclic systems characteristic of second-generation integrase inhibitors. mdpi.com The bromo- and fluoro-substituents on the pyridine ring of this compound are crucial for tuning the electronic properties and metabolic stability of the final drug molecule, making it a valuable precursor for this class of antiviral agents.

Development of Anti-cancer Agents Incorporating Nicotinate (B505614) Scaffolds

Nicotinate and related heterocyclic scaffolds are integral to the design of various anti-cancer agents. The quinazoline (B50416) ring system, for example, is a core component of several FDA-approved tyrosine kinase inhibitors used in cancer therapy. nih.gov Research has shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer activity. nih.gov

This compound serves as an ideal starting material for building such heterocyclic systems. The bromo- and fluoro-substituted pyridine ring can be transformed into quinazoline or related scaffolds. For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is achieved from 5-bromoanthranilic acid, highlighting the importance of the bromo-substituted aromatic core. nih.gov The reactivity of the bromine and the ester group on this compound allows for the construction of these complex heterocyclic systems, which are designed to interact with biological targets like the epidermal growth factor receptor (EGFR). nih.gov

Intermediates for Immunomodulatory Compounds, e.g., PD-1/PD-L1 Interaction Inhibitors

Cancer immunotherapy, particularly the blockade of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, has revolutionized cancer treatment. Small-molecule inhibitors of the PD-1/PD-L1 pathway offer potential advantages over antibody-based therapies. nih.gov

The design of these small-molecule inhibitors often incorporates halogenated biaryl scaffolds. Research into di-bromo-based small molecules has shown that these compounds can effectively inhibit the PD-1/PD-L1 interaction. nih.gov The biphenyl (B1667301) core of these inhibitors positions them within a cleft of the PD-L1 dimer, and halogen substituents can enhance binding affinity. nih.gov Given its bromo- and fluoro-substituted aromatic ring, this compound represents a potential starting material for the synthesis of such immunomodulatory compounds. Its structure provides a foundation for building the necessary biaryl motifs required for potent PD-1/PD-L1 inhibition.

Synthesis of Heterocyclic Systems: Pyrido[2,3-d]pyrimidinones and Quinazolinones

Fused heterocyclic systems like pyrido[2,3-d]pyrimidinones and quinazolinones are important pharmacophores found in a wide range of biologically active molecules, including anti-cancer drugs. nih.govsci-hub.se The synthesis of these scaffolds often relies on appropriately substituted pyridine or aniline (B41778) precursors.

This compound is a key building block for accessing these complex heterocycles. For example, the synthesis of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, a close analogue, demonstrates a synthetic pathway where a bromo-substituted pyridine is a core component. bldpharm.com Similarly, the synthesis of cytotoxic 6-bromo quinazoline derivatives starts from 5-bromoanthranilic acid, which can be conceptually derived from a precursor like this compound through various synthetic transformations. nih.gov The presence of the bromine atom and the ester functionality allows for cyclization reactions to form the pyrimidinone ring fused to the pyridine core.

Contributions to Agrochemical Synthesis

In addition to its role in medicinal chemistry, this compound is a useful intermediate in the agrochemical industry. thermofisher.comfishersci.no The development of new herbicides, pesticides, and fungicides often involves the synthesis of novel heterocyclic compounds. The unique combination of functional groups on this compound makes it an attractive starting material for creating new active ingredients for crop protection. While specific, publicly disclosed examples of its use in commercial agrochemicals are limited, its role as a versatile building block for organic synthesis is well-established, indicating its potential in this field. thermofisher.comfishersci.nofishersci.com

Role in Material Science Applications

This compound is a valuable synthetic intermediate in the development of functional materials, primarily serving as a tailored building block for larger, more complex molecules with specific properties. Its utility in material science is not typically as a standalone component but as a precursor that introduces a fluorinated nicotinic acid scaffold into a target structure. The presence of bromine, fluorine, and a methyl ester group on the pyridine ring provides multiple reactive sites that can be selectively addressed to construct elaborate molecular architectures.

A key application of this compound is in the synthesis of novel organic molecules for potential use in electronic and pharmaceutical materials. For instance, this compound has been employed as a starting material in the synthesis of modulators for the Farnesoid X Receptor (FXR). In one patented synthetic route, it is reacted with azetidin-3-ol hydrochloride in the presence of potassium carbonate in a dimethylformamide (DMF) solvent. This reaction, conducted at an elevated temperature of 65 °C for 19 hours, results in the displacement of the bromine atom by the azetidinol (B8437883) moiety, a crucial step in building a more complex therapeutic agent. google.com

The reaction can be summarized as follows:

ReactantsReagentsSolventConditionsProduct
This compound, Azetidin-3-ol hydrochloridePotassium carbonateDMF65 °C, 19 hoursMethyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate

This strategic use of this compound highlights its role in accessing complex molecular frameworks that are central to the development of new materials with potential therapeutic applications. The fluorinated pyridine core introduced by this building block can significantly influence the electronic properties, binding affinities, and metabolic stability of the final material.

Ligand Design for Coordination Chemistry and Supramolecular Assemblies (if demonstrated through its derivatives)

While direct use of this compound as a ligand is not extensively documented, its derivatives, particularly 6-fluoronicotinic acid, are instrumental in the design of sophisticated coordination polymers and supramolecular structures. The parent ester, this compound, serves as a key precursor to this important class of ligands.

The transformation of this compound to 6-fluoronicotinic acid is a critical enabling step. This can be achieved through a two-step process involving a fluorination reaction followed by hydrolysis. A patented method describes the conversion of a 6-bromonicotinate ester (such as the methyl ester) to the corresponding 6-fluoronicotinate through a reaction with a fluorinating agent like tetramethylammonium (B1211777) fluoride (B91410). Subsequent hydrolysis of the ester group, either under acidic or basic conditions, yields the desired 6-fluoronicotinic acid ligand. google.com

Synthesis of 6-Fluoronicotinic Acid from a 6-Bromonicotinate Ester

StepReactantsReagentsOutcome
1. Fluorination6-Bromonicotinate esterTetramethylammonium fluoride6-Fluoronicotinate ester
2. Hydrolysis6-Fluoronicotinate esterAcid or base6-Fluoronicotinic acid

Once synthesized, 6-fluoronicotinic acid (6-Fnic) has been successfully employed as a primary ligand in the construction of novel coordination polymers. A notable example is the synthesis of a one-dimensional nickel(II) coordination polymer, {[Ni(6-Fnic)₂(4,4′-bpy)(H₂O)₂]·3H₂O}n. iucr.org In this structure, the 6-fluoronicotinate ligands coordinate to the nickel(II) centers through the oxygen atoms of their carboxylate groups in a monodentate fashion. iucr.org The remaining coordination sites on the nickel ion are occupied by water molecules and nitrogen atoms from the bridging 4,4′-bipyridine (4,4'-bpy) ligands, which link the metal centers into an infinite chain. iucr.org

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Methyl 6 Bromo 5 Fluoronicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural verification of Methyl 6-bromo-5-fluoronicotinate. While specific, detailed experimental spectra for this exact compound are not widely published in peer-reviewed literature, certificates of analysis from commercial suppliers consistently confirm its structure based on ¹H NMR spectroscopy. thermofisher.com

The expected ¹H NMR spectrum would provide definitive information about the protons in the molecule. The methyl protons of the ester group (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The two aromatic protons on the pyridine (B92270) ring would present as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo, fluoro, and ester substituents. The proton at the 2-position and the proton at the 4-position would show splitting patterns influenced by the adjacent fluorine atom and each other, providing crucial connectivity information.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The chemical shifts of the ring carbons would be significantly influenced by the attached halogens, with the carbon bearing the fluorine atom exhibiting a characteristic large coupling constant (¹J C-F).

NMR is also a powerful tool for assessing the purity of this compound. The presence of any impurities with proton- or carbon-bearing structures would result in additional signals in the respective spectra, allowing for their identification and quantification relative to the main compound.

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₇H₅BrFNO₂. The theoretical monoisotopic mass of this compound is approximately 232.9488 g/mol . The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state. While there are no published crystal structures for this compound itself, this technique is invaluable for determining the precise atomic arrangement of its derivatives.

When this compound is used as a reactant to synthesize more complex molecules, X-ray crystallography can be employed to confirm the successful transformation and to determine the exact stereochemistry and conformation of the resulting products. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing unequivocal proof of the molecular structure. For any crystalline derivative, crystallographic data would be deposited in crystallographic databases, providing a wealth of structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. edinst.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include:

C=O stretching: A strong absorption band for the ester carbonyl group, typically found in the region of 1720-1740 cm⁻¹.

C-O stretching: Bands corresponding to the stretching of the ester C-O bonds.

C-H stretching: Signals for the methyl group and the aromatic C-H bonds.

Pyridine ring vibrations: A series of characteristic bands for the stretching and bending modes of the pyridine ring.

C-F and C-Br stretching: Vibrations corresponding to the carbon-halogen bonds, which would appear in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. Analysis of the vibrational spectra of related molecules like nicotinic acid and its derivatives can aid in the assignment of the observed bands for this compound. nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity of this compound, with commercial suppliers often quoting purity levels greater than 97.5%. thermofisher.comthermofisher.comthermofisher.com A typical HPLC analysis would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid to ensure good peak shape. The retention time of the compound would be characteristic under specific chromatographic conditions.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds like methyl esters. For the analysis of related halonicotinic acids, GC has been shown to be effective after conversion to their methyl esters. nih.gov A GC method for this compound would involve optimizing parameters such as the column type (e.g., a non-polar or medium-polarity capillary column), oven temperature program, and injector and detector temperatures to achieve good separation from any potential impurities or starting materials.

Interactive Data Table: Analytical Techniques for this compound

Analytical TechniqueInformation ProvidedExpected/Typical Findings
¹H NMR SpectroscopyStructural confirmation, proton environmentSinglet for -OCH₃, distinct signals for two aromatic protons.
¹³C NMR SpectroscopyStructural confirmation, carbon environmentSignals for methyl, carbonyl, and five pyridine carbons.
High-Resolution MSMolecular formula confirmationAccurate mass measurement corresponding to C₇H₅BrFNO₂.
Tandem MS (MS/MS)Structural elucidationFragmentation patterns involving loss of ester group components.
X-ray Crystallography3D structure of derivativesPrecise bond lengths, angles, and stereochemistry.
Infrared (IR) SpectroscopyFunctional group identificationStrong C=O stretch (~1720-1740 cm⁻¹), pyridine ring modes.
Raman SpectroscopyFunctional group identificationComplementary to IR, strong signals for ring vibrations.
HPLCPurity assessment and quantificationPurity typically >97.5%, characteristic retention time.
GC-MSSeparation and identification of volatile componentsCharacteristic retention time and mass spectrum for identification.

Mechanistic Insights into Reactions Involving Methyl 6 Bromo 5 Fluoronicotinate

Investigation of Reaction Kinetics and Rate-Determining Steps

Detailed kinetic studies specifically on reactions of Methyl 6-bromo-5-fluoronicotinate are not extensively documented in publicly available literature. However, the kinetics of related palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are commonly employed for functionalizing aryl halides, provide a solid framework for understanding the factors that govern the reaction rates.

In the case of this compound, the presence of an electron-withdrawing ester group and a fluorine atom on the pyridine (B92270) ring is expected to influence the rate of oxidative addition. Electron-withdrawing groups generally accelerate the oxidative addition step by making the carbon-halogen bond more susceptible to cleavage. The general reactivity trend for halogens in oxidative addition is I > Br > Cl > F. libretexts.org Therefore, the C-Br bond in this compound is the primary site of reaction in palladium-catalyzed cross-couplings.

While specific kinetic data for this compound is scarce, a hypothetical kinetic study for a Suzuki-Miyaura coupling could be designed to determine the RDS. This would involve systematically varying the concentrations of the reactants (this compound, boronic acid, base, and catalyst) and monitoring the reaction progress over time, for example, by using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The order of the reaction with respect to each component would provide insights into which species are involved in the rate-determining step.

Table 1: Hypothetical Experimental Design for Kinetic Analysis of a Suzuki-Miyaura Reaction

Entry[this compound] (M)[Arylboronic Acid] (M)[Base] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.150.22R1
20.20.150.22R2
30.10.300.22R3
40.10.150.42R4
50.10.150.24R5

By analyzing the relationship between the concentrations and the initial rates (R1-R5), the rate law for the reaction can be determined, which in turn helps in identifying the rate-determining step.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Spectroscopic techniques and computational chemistry are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR spectroscopy can be employed to monitor the progress of reactions involving this compound. For instance, in a cross-coupling reaction, the disappearance of the starting material signals and the appearance of the product signals can be tracked over time. Furthermore, in situ NMR studies can sometimes allow for the detection of key catalytic intermediates, such as oxidative addition complexes or transmetalation intermediates, particularly at low temperatures. uni-muenchen.de The distinctive 19F NMR signal of the fluorine substituent can serve as a sensitive probe to monitor changes in the electronic environment of the pyridine ring throughout the reaction.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for identifying and characterizing catalytic species in solution. uvic.ca By analyzing the reaction mixture at different time points, it is possible to detect palladium-containing intermediates, providing direct evidence for the proposed catalytic cycle.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to follow the concentration of reactants, products, and sometimes even catalyst species in real-time. uni-muenchen.de The carbonyl stretch of the methyl ester group in this compound provides a distinct IR band that can be monitored.

Computational Methods:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for studying reaction mechanisms. soton.ac.uk By modeling the potential energy surface of a reaction, DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. This information allows for the determination of activation barriers for each elementary step, thereby identifying the most likely reaction pathway and the rate-determining step. For reactions involving this compound, DFT calculations could be used to compare the activation energies for the oxidative addition at the C-Br bond versus potential side reactions. It can also be used to study the influence of different ligands and bases on the catalytic cycle.

A computational study on a model Suzuki-Miyaura reaction of this compound would likely investigate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination.

Table 2: Hypothetical DFT-Calculated Relative Energies for a Suzuki-Miyaura Catalytic Cycle

SpeciesDescriptionRelative Energy (kcal/mol)
Pd(0)L2 + SubstrateSeparated reactants0
Oxidative Addition TSTransition state for C-Br bond cleavage+15
Pd(II) IntermediateOxidative addition product-5
Transmetalation TSTransition state for aryl group transfer+18
Di-aryl Pd(II) ComplexProduct of transmetalation-10
Reductive Elimination TSTransition state for C-C bond formation+12
Pd(0)L2 + ProductSeparated products-25

In this hypothetical example, the transmetalation step has the highest activation barrier, suggesting it would be the rate-determining step for this particular set of conditions and ligands.

Stereochemical Control in Chiral Auxiliary-Mediated Transformations (if applicable)

The structure of this compound itself is achiral. Therefore, discussions of stereochemical control would only be relevant in reactions where a new chiral center is introduced, for instance, through the use of a chiral auxiliary or a chiral catalyst.

While there are no specific examples in the literature of chiral auxiliary-mediated transformations directly on this compound that focus on mechanistic insights, the principles of asymmetric catalysis would apply. If, for example, a chiral ligand were used in a cross-coupling reaction to generate an atropisomeric biaryl product, the stereochemical outcome would be determined in the step where the new stereocenter is formed. This is often the reductive elimination step in palladium-catalyzed cross-coupling reactions. The chiral ligand would create a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other.

Catalytic Cycles in Transition Metal-Mediated Processes

The most common and synthetically useful reactions involving this compound are palladium-catalyzed cross-coupling reactions. These reactions proceed through a well-established catalytic cycle that generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base to form a boronate species, transfers its organic group to the Pd(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.orgxisdxjxsu.asia

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base.

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the desired arylamine and regenerating the Pd(0) catalyst. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a C-C bond between this compound and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Palladium Cycle: This cycle is similar to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl halide to Pd(0) and reductive elimination.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the palladium(II) center. mdpi.com

Table 3: Key Intermediates in Palladium-Catalyzed Cross-Coupling Reactions

ReactionKey Intermediate 1Key Intermediate 2Product Formation Step
Suzuki-MiyauraAryl-Pd(II)-Halide ComplexDiaryl-Pd(II) ComplexReductive Elimination
Buchwald-HartwigAryl-Pd(II)-Amido Complex-Reductive Elimination
SonogashiraAryl-Pd(II)-Halide ComplexAryl-Alkynyl-Pd(II) ComplexReductive Elimination

The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of catalyst (palladium precursor and ligand), base, solvent, and temperature. The electronic and steric properties of this compound, conferred by the fluorine and methyl ester substituents, will modulate the rates of the individual steps within these cycles.

Future Prospects and Emerging Research Frontiers for Methyl 6 Bromo 5 Fluoronicotinate

Exploration of Novel Reactivity Patterns and Synthetic Paradigms

The strategic placement of bromo and fluoro substituents on the pyridine (B92270) ring of Methyl 6-bromo-5-fluoronicotinate makes it an ideal substrate for a variety of modern synthetic transformations. Future research will likely focus on moving beyond traditional applications to explore more sophisticated reactivity.

Advanced cross-coupling reactions are a key area of exploration. Methodologies such as Sonogashira and Heck reactions, which are used to form carbon-carbon bonds with bromo-substituted pyridines, could be applied to synthesize complex derivatives. mdpi.com These reactions would allow for the introduction of alkyne or alkene functionalities at the 6-position, which can be further hydrogenated or elaborated. mdpi.com

Furthermore, C-H activation represents a powerful paradigm for functionalizing heterocyclic compounds. whiterose.ac.uk Research into rhodium-catalyzed C-H amidation on pyridine scaffolds has shown that halo-substituents can direct these transformations, enabling the installation of nitrogen-containing groups. whiterose.ac.uk Applying such strategies to this compound could provide direct routes to novel amino-substituted pyridines, which are valuable in medicinal chemistry. The development of methods for the late-stage functionalization of fluorinated heteroarenes is also a significant frontier, allowing for the direct synthesis of diverse compound libraries from a common intermediate. escholarship.org

Diversification of Applications in Complex Chemical Synthesis

While already established as a useful intermediate, the applications of this compound are expanding into new and diverse areas of chemical synthesis. fishersci.no Its role as a key building block is being demonstrated in the creation of a range of high-value molecules, from pharmaceuticals to materials.

One of the most prominent applications is in the synthesis of modulators for the farnesoid X receptor (FXR), a significant target in drug discovery. google.comgoogle.com Patents describe the reaction of this compound with azetidin-3-ol (B1332694) hydrochloride as a crucial step in constructing complex FXR agonists. google.comgoogle.com The pyridine core is also central to the development of other biologically active agents, including potential HIV-1 integrase inhibitors and pesticides. mdpi.comgoogle.com

Beyond pharmaceuticals, the fluorinated nicotinate (B505614) structure is finding use in materials science. Researchers have begun to explore the use of related fluoronicotinates in the synthesis of coordination polymers and metal-organic frameworks (MOFs). iucr.orgresearchgate.net The specific electronic properties and coordination geometry imparted by the fluorinated ring can be used to construct novel materials with unique topological and functional properties. researchgate.net

Application AreaExample of UseSignificanceReference
PharmaceuticalsSynthesis of Farnesoid X Receptor (FXR) modulators.Key building block for developing treatments for metabolic and liver diseases. google.comgoogle.com
AgrochemicalsUsed to create 5-fluoro-6-bromopyrid-3-yl derivatives.Potential for development of new classes of pesticides. google.com
Materials SciencePrecursor for ligands in coordination polymers and Metal-Organic Frameworks (MOFs).Enables the design of novel materials with tailored structural and functional properties. iucr.orgresearchgate.net
Medicinal ChemistryScaffold for potential HIV-1 Integrase Inhibitors.Contributes to the synthesis of complex heterocyclic systems for antiviral drug discovery. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of this compound and its derivatives are well-suited for integration with modern automation and flow chemistry technologies. These platforms offer significant advantages in terms of safety, reproducibility, scalability, and efficiency over traditional batch processing.

Continuous flow synthesis is an emerging area of interest for this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purity while minimizing hazardous conditions. This is particularly relevant for handling highly reactive intermediates and for scaling up production.

Furthermore, automated synthesis platforms are crucial for the rapid generation of compound libraries for drug discovery. The functional handles on this compound make it an ideal candidate for automated parallel synthesis. This approach is especially valuable in the production of radiolabeled compounds for Positron Emission Tomography (PET). mdpi.com Automated, microfluidic systems are being developed for the synthesis of 18F-labeled PET tracers, and fluorinated pyridine scaffolds are common precursors in these processes. mdpi.comunimib.it Such automated methods are essential for producing short-lived radiopharmaceuticals on demand for clinical use. researchgate.net

Computational Design of this compound Derivatives with Tailored Biological Activities

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches offer a powerful means to predict reactivity and design novel derivatives with specific, optimized properties without costly and time-consuming trial-and-error experimentation.

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of reactivity at its various sites—the C-Br bond, the C-F bond, and the pyridine ring itself—guiding the selection of optimal conditions for synthetic transformations.

Moreover, computational docking studies can simulate how derivatives of this compound interact with biological targets like the FXR receptor. google.com By predicting binding affinities and conformations, researchers can prioritize the synthesis of candidates with the highest potential for potent biological activity. Emerging strategies that combine high-throughput experimentation (HTE) with machine learning are also being developed to accelerate the discovery of optimal reaction conditions for complex transformations, a paradigm that could be readily applied to this versatile building block. researchgate.net

Sustainable Synthesis and Biocatalytic Approaches (if applicable)

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable and environmentally benign methods for synthesizing and modifying this compound. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, stands out as a promising frontier. dtu.dk

Research has indicated the potential for the biocatalytic synthesis of this compound. For instance, the halogenase enzyme Bmp5 from Streptomyces sp. has been identified for the bromination of Methyl 5-fluoronicotinate to produce this compound. This enzymatic approach operates under mild conditions (pH 7.4, 30°C) and offers high selectivity, presenting a green alternative to traditional chemical bromination methods.

Additionally, other enzymes could be harnessed for further modifications. Esterases, for example, have been characterized that can hydrolyze related substrates like methyl 5-fluoronicotinate, suggesting that enzymatic cleavage or modification of the ester group is feasible. csic.es The engineering of microbial pathways for the production of organohalogen compounds represents a powerful strategy to satisfy market demands for complex chemical building blocks through biotechnology. dtu.dk

ApproachEnzymeSubstrateProductReaction ConditionsSignificance
Biocatalytic BrominationHalogenase Bmp5Methyl 5-fluoronicotinateThis compound50 mM substrate, 100 mM KBr, pH 7.4, 30°C, 24 hEnables enantioselective bromination under mild, sustainable conditions.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-bromo-5-fluoronicotinate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via sequential halogenation and esterification. A typical route involves:

  • Halogenation : Bromination of a fluorinated nicotinic acid precursor using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to minimize side reactions.
  • Esterification : Reaction with methanol in the presence of catalytic sulfuric acid or via methyl chlorides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) .
    Optimization : Yield improvements require precise stoichiometry (1.1–1.3 equivalents of brominating agents) and inert atmospheres to prevent oxidation. Purity can be enhanced via recrystallization from ethanol/water mixtures. Comparative studies with structurally similar esters (e.g., methyl 6-bromo-2-fluoronicotinate) suggest that substituent positioning affects reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR Spectroscopy :
    • ¹H NMR : Look for a singlet at δ ~3.9 ppm (methyl ester protons) and coupling patterns between fluorine and adjacent protons (e.g., J₅-F coupling ~8–10 Hz).
    • ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and distinct shifts for Br (C6: ~115 ppm) and F (C5: ~150 ppm) substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 249.96 (C₇H₄BrFNO₂). Fragmentation patterns include loss of COOCH₃ (Δ m/z 59).
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and C-F/C-Br stretches at 1100–1250 cm⁻¹.
    Proper documentation of these features is critical for reproducibility, as outlined in experimental reporting standards .

Advanced Research Questions

Q. How do the electronic effects of the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of Br (σₚ ~0.86) and F (σₚ ~0.78) substituents deactivates the pyridine ring, directing reactivity toward meta positions. Key applications include:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ or PdCl₂(dppf) catalysts enable coupling with aryl boronic acids at the C6 bromine site. The fluorine at C5 stabilizes intermediates via inductive effects, reducing undesired side reactions.
  • Buchwald-Hartwig Amination : Selective amination at C6 requires bulky ligands (e.g., XPhos) to overcome steric hindrance from the methyl ester.
    Comparative studies with 5-bromo-3-pyridinecarboxylic acid derivatives () highlight the ester group’s role in modulating electronic density and regioselectivity .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields or byproduct formation during the preparation of this compound?

  • Byproduct Analysis : Use LC-MS to identify common impurities, such as di-brominated products (from excess brominating agents) or ester hydrolysis byproducts (due to moisture).
  • Reaction Monitoring : In-situ FTIR or HPLC tracking of intermediates can pinpoint deviations (e.g., incomplete halogenation).
  • Computational Modeling : Density functional theory (DFT) studies predict transition states for bromination/esterification steps, aiding in optimizing activation energies. For example, substituent positioning in analogues like 6-bromo-2-fluoronicotinaldehyde () reveals steric clashes that lower yields .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Pharmaceutical Intermediates : The compound is a key building block for kinase inhibitors and antiviral agents. For example, fluorinated pyridines are precursors to fluoronicotinamide derivatives (), which exhibit activity against viral proteases.
  • Derivatization : Reductive amination or hydrolysis of the ester group produces carboxylic acids for conjugation with biomolecules. Safety protocols for handling brominated intermediates (e.g., PPE, waste segregation) are critical, as noted in pharmaceutical synthesis guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.